N-Ethylthiophen-2-amine
Description
N-Ethylthiophen-2-amine is an organic compound belonging to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom this compound is characterized by the presence of an ethyl group attached to the nitrogen atom and an amine group attached to the thiophene ring
Properties
IUPAC Name |
N-ethylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-2-7-6-4-3-5-8-6/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZVEKTHREAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575716 | |
| Record name | N-Ethylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203730-54-5 | |
| Record name | N-Ethylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylthiophen-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with thiophene derivatives. For instance, the reaction of 2-bromothiophene with ethylamine under basic conditions can yield this compound. Another method involves the reduction of nitriles or amides with lithium aluminum hydride (LiAlH4) to produce the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Ethylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or secondary amines.
Scientific Research Applications
N-Ethylthiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Ethylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Ethylthiophen-2-amine can be compared with other thiophene derivatives, such as:
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Aminothiophene: A thiophene derivative with an amine group attached to the second position.
N-Methylthiophen-2-amine: Similar to this compound but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to other thiophene derivatives .
Biological Activity
N-Ethylthiophen-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound, a substituted thiophene derivative, features an ethyl group attached to the nitrogen atom of the amine, influencing its solubility and biological interactions. The molecular formula is with a molecular weight of approximately 134.17 g/mol.
1. Antimicrobial Activity
Research has shown that thiophene derivatives exhibit significant antimicrobial properties. This compound's structure allows it to interact with microbial cell membranes, potentially leading to disruption and cell death. A study highlighted that similar compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Its ability to inhibit cancer cell proliferation has been documented, particularly against specific cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
A recent study reported:
- Cell Lines Tested : HepG2, MCF7
- IC50 Values :
- HepG2: 15 µM
- MCF7: 20 µM
3. Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of oxidative stress. It may exert protective effects on neuronal cells by modulating oxidative stress pathways and reducing inflammation.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiophene derivatives, this compound was evaluated for its antimicrobial efficacy against resistant strains of bacteria. The results indicated that it outperformed several traditional antibiotics in certain cases, suggesting its potential as a lead compound for new antimicrobial agents.
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the anticancer activity of this compound on different cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential use in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituents : The ethyl group enhances lipophilicity, improving membrane permeability.
- Amino Group : Contributes to hydrogen bonding interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
